molecular formula C12H14O3 B13630927 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione

Cat. No.: B13630927
M. Wt: 206.24 g/mol
InChI Key: HPXPZDBDYRZEIQ-UHFFFAOYSA-N
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Description

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione is a β-diketone derivative characterized by a butane-1,3-dione backbone substituted with a 2-methoxy-5-methylphenyl group. The compound’s structure combines the chelating capability of the β-diketone moiety with the electronic and steric effects of the substituted aromatic ring. Key features include:

  • Molecular formula: Likely $ \text{C}{12}\text{H}{14}\text{O}_3 $ (based on analogous compounds in and ).
  • Functional groups: Two ketone groups (1,3-dione) and a methoxy (-OCH$3$) and methyl (-CH$3$) substituents on the phenyl ring.
  • Applications: Potential use in coordination chemistry, catalysis, or pharmaceutical synthesis (e.g., protease inhibitors, as suggested by ) .

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)butane-1,3-dione

InChI

InChI=1S/C12H14O3/c1-8-4-5-12(15-3)10(6-8)11(14)7-9(2)13/h4-6H,7H2,1-3H3

InChI Key

HPXPZDBDYRZEIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Condensation Reaction of 2-Methoxy-5-methylphenol with Butanone Derivatives

A common synthetic route involves the condensation of 2-methoxy-5-methylphenol with a suitable butanone derivative in the presence of a base catalyst. This method exploits the nucleophilic aromatic substitution on the phenol ring and the electrophilic nature of the diketone moiety to form the target compound. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring enhances solubility and influences reactivity compared to related diketones without these substituents.

Key features:

  • Base catalysis facilitates the condensation.
  • The reaction typically proceeds under mild conditions.
  • The methoxy substituent improves the solubility of the product.
  • This method is straightforward and scalable.

Reaction conditions summary:

Step Reagents/Conditions Temperature (°C) Time Notes
a) Ethyl trifluoroacetate + ethyl acetate + base Ambient Not specified Ethyl acetate acts as solvent
b) Product (a) + hydrogen donor + acid catalyst (H2SO4, HCl, H3PO4, or methanesulfonic acid) 70–100 (85–90 preferred) 2–5 hours (3 hours preferred) Acid catalyst 0.2–0.5 eq
c) Product (b) + thionyl chloride, then AlCl3 + toluene 0 (addition), then reflux at 110 8 hours reflux Friedel-Crafts acylation

Solid-Phase Synthesis via α-Bromo-1,3-Diketone Intermediates

Recent advances highlight solvent-free solid-phase synthesis for related 1,3-diketones and thiazole derivatives, which could be adapted for the target compound's synthesis. The approach involves:

  • Generation of α-bromo-1,3-diketones by bromination of 1-phenylbutane-1,3-dione derivatives.
  • Reaction with nucleophilic agents (e.g., N-substituted thioureas) in the presence of mild bases like sodium carbonate.
  • The reaction proceeds efficiently at 70–80 °C with high regioselectivity and yields (up to ~78%).

Though this method primarily targets heterocyclic derivatives, the initial α-bromination and subsequent nucleophilic substitution steps provide a versatile platform for constructing substituted 1,3-diketones, including 1-(2-methoxy-5-methylphenyl)butane-1,3-dione analogues.

Comparative Analysis of Preparation Methods

Preparation Method Advantages Limitations Yield Range Scalability
Condensation of 2-methoxy-5-methylphenol with butanone derivatives Simple, direct, mild conditions May require careful base selection Moderate to high High
Friedel-Crafts acylation via trifluoro intermediates High yield, well-established procedure Multi-step, requires moisture-sensitive reagents High (93.2%) Moderate to high
Solid-phase synthesis via α-bromo-1,3-diketones Environmentally benign, solvent-free, regioselective Primarily for heterocyclic derivatives; adaptation needed Moderate (~78%) Moderate

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Product Yield (%) Notes
Base-catalyzed condensation 2-Methoxy-5-methylphenol + butanone derivative Base catalyst, mild heating Moderate to high Simple, direct synthesis
Friedel-Crafts acylation Ethyl trifluoroacetate + ethyl acetate + aromatic substrate Acid catalyst, thionyl chloride, AlCl3, reflux Up to 93.2% Multi-step, high yield
Solid-phase α-bromination & substitution 1-phenylbutane-1,3-dione + NBS + nucleophiles Sodium carbonate, 70–80 °C, solvent-free ~78% Environmentally friendly, regioselective

Chemical Reactions Analysis

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Electronic Differences

Table 1: Substituent Effects on Aromatic β-Diketones
Compound Name Substituents (Position) Backbone Molecular Weight Key Properties/Applications Reference
1-(2-Methoxy-5-methylphenyl)butane-1,3-dione 2-OCH$3$, 5-CH$3$ (phenyl) Butane-1,3-dione ~208.21* Chelation, potential catalysis Synthesized
1-(2-Hydroxy-5-methoxyphenyl)-1,3-butanedione 2-OH, 5-OCH$_3$ (phenyl) Butane-1,3-dione 208.21 Higher polarity due to -OH; used in ligand synthesis [1]
1-(4-Methylphenyl)butane-1,3-dione 4-CH$_3$ (phenyl) Butane-1,3-dione 190.24 Lower steric hindrance; liquid state [8]
1-(Thiophen-2-yl)butane-1,3-dione Thiophene-2-yl Butane-1,3-dione 166.19 Electropolymerizable; Zn complex for PLA catalysis [5]
4,4-Difluoro-1-(thien-2-yl)-butane-1,3-dione Thiophene-2-yl, 4,4-F$_2$ Butane-1,3-dione 216.18 Enhanced electronegativity; thermal stability [4]
1-(2',5'-Diethylphenyl)butane-1,3-dione 2',5'-C$2$H$5$ (phenyl) Butane-1,3-dione 246.34 Increased lipophilicity; skin sensitization studies [18]

*Estimated based on .

Key Observations :

  • Substituent Position : The 2-methoxy group in the target compound introduces steric hindrance and electron-donating effects, altering reactivity compared to para-substituted analogs (e.g., 1-(4-methylphenyl)butane-1,3-dione) .
  • Electron Withdrawing vs.
  • Heterocyclic vs. Aromatic Rings : Thiophene-containing analogs () enable electropolymerization, useful in metallopolymer synthesis .

Insights :

  • The target compound likely follows a Claisen condensation pathway (as in ), with yields influenced by substituent reactivity. Bromo and hydroxyl groups may reduce yields due to steric or electronic effects .
  • Fluorinated analogs () often require specialized reagents (e.g., trifluoroacetic anhydride), increasing synthetic complexity .

Spectroscopic and Analytical Data

  • 1-(4-Methoxyphenyl)butane-1,3-dione (): Characterized via reverse-phase HPLC (LogP = 1.57), suggesting moderate hydrophobicity suitable for chromatographic analysis .
  • 1-(2-Hydroxy-5-methoxyphenyl)-butane-1,3-dione (): Exhibits a PSA (Polar Surface Area) of 63.6 Ų, indicating significant polarity due to hydroxyl and methoxy groups .

Biological Activity

1-(2-Methoxy-5-methylphenyl)butane-1,3-dione is an organic compound with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of approximately 206.24 g/mol. Its structure features a butane backbone with two carbonyl (ketone) groups and substituents that include a methoxy group and a methyl group on the aromatic ring. This unique configuration suggests potential biological activities, particularly in pharmacology.

The compound's structural characteristics contribute to its solubility and reactivity, which are critical for its biological interactions. The methoxy group enhances solubility in polar solvents, potentially affecting its bioavailability and interaction with biological macromolecules such as proteins and nucleic acids.

Anticancer Potential

Recent studies have explored the anticancer properties of compounds similar to 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that compounds with methoxy substitutions exhibited enhanced growth inhibition against fibrosarcoma (HT-1080) and breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values around 19.56 µM for the most active compound .

The mechanism of action for these compounds often involves apoptosis induction in cancer cells. Techniques such as Annexin V staining and caspase activity assays have been utilized to confirm that these compounds trigger apoptotic pathways, leading to increased rates of cell death in treated cultures .

Comparative Analysis of Related Compounds

A comparative analysis highlights the differences in biological activity among structurally related compounds:

Compound NameStructure FeaturesBiological Activity
1-(2-Hydroxy-5-methylphenyl)butane-1,3-dioneHydroxyl group instead of methoxyDifferent solubility and reactivity
4-Acetyl-1-(2-methylphenyl)butane-1,3-dioneAcetyl group at para positionDistinct biological activity
1-(4-Methylphenyl)butane-1,3-dioneLacks methoxy groupVarying electronic properties affecting reactivity
4,4-Dimethylbutane-1,3-dioneAdditional methyl groupsAltered steric hindrance impacting reactivity

The presence of the methoxy group in 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione is crucial for enhancing its solubility and may significantly influence its biological activity compared to similar diketones lacking this substituent .

Case Studies

Several case studies provide insights into the biological effects of this compound:

  • Cytotoxicity Study : A series of diketones were tested for their cytotoxic effects against different cancer cell lines. The study found that compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that slight modifications in structure can lead to significant changes in biological activity .
  • Molecular Docking Studies : Computational studies have indicated that 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione can effectively bind to target proteins involved in cancer progression, supporting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Claisen condensation between 2-methoxy-5-methylacetophenone and ethyl acetoacetate under acidic or basic catalysis. Key optimization parameters include:
  • Catalyst selection : Use Knoevenagel conditions (e.g., piperidine) for milder reactions or Lewis acids (e.g., AlCl₃) for higher yields .
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
    Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR spectroscopy :
  • ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and methyl groups (δ ~2.3–2.5 ppm) on the phenyl ring. The diketone protons (α to carbonyl) appear as a singlet at δ ~5.8–6.2 ppm .
  • ¹³C NMR : Confirm carbonyl carbons (δ ~190–210 ppm) and aromatic carbons (δ ~110–150 ppm) .
  • FT-IR : Detect C=O stretches (~1700–1750 cm⁻¹) and aryl-O-CH₃ vibrations (~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 234.136 (calculated for C₁₂H₁₄O₃) .

Advanced Research Questions

Q. How do the methoxy and methyl substituents influence the compound’s reactivity in nucleophilic addition reactions?

  • Methodological Answer :
  • Electronic effects : The electron-donating methoxy group increases electron density on the phenyl ring, stabilizing electrophilic intermediates (e.g., enolates) and directing nucleophilic attacks to the para position relative to the methoxy group .
  • Steric effects : The methyl group at the 5-position creates steric hindrance, reducing reactivity at adjacent sites. Computational modeling (e.g., DFT) can map electron density distribution to predict regioselectivity .
  • Experimental validation : Compare reaction kinetics with analogs lacking substituents (e.g., 1-phenylbutane-1,3-dione) using stopped-flow UV-Vis spectroscopy .

Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. low anticancer efficacy)?

  • Methodological Answer :
  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
  • Structure-activity relationship (SAR) analysis : Compare bioactivity with halogenated analogs (e.g., bromo or chloro derivatives from ), noting that bulky substituents (e.g., -Br) enhance membrane penetration but reduce target specificity .
  • Mechanistic studies : Employ fluorescence polarization to assess binding affinity to topoisomerase II (a common anticancer target) and correlate with cytotoxicity data .

Q. What computational strategies predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). Parameterize force fields using PubChem’s 3D conformer database (CID: [retrieve from ]) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., with methoxy oxygen) and hydrophobic interactions (methyl group) .
  • Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) binding assays .

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